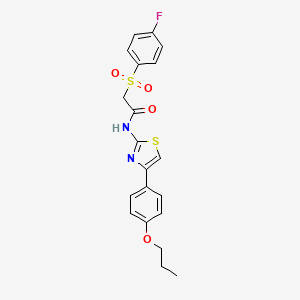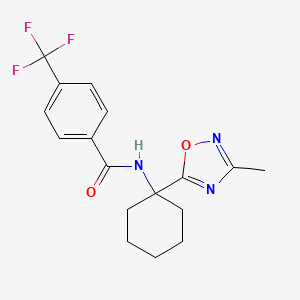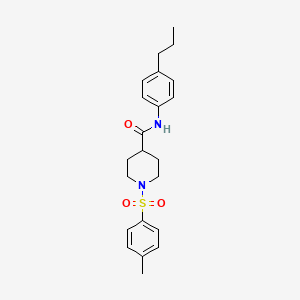
N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Antitumor Activity and Kinase Inhibition
Research on compounds with structural similarities, such as substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, highlights potential antitumor activities and selectivity towards specific kinases. Such compounds have demonstrated efficacy in inhibiting Met kinase superfamily, suggesting a pathway for investigating the anticancer potential of "N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide" through kinase inhibition mechanisms (Schroeder et al., 2009).
Histone Deacetylase Inhibition
Another area of interest is the inhibition of histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and have been targeted for cancer therapy. Compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) have shown selective inhibition of HDACs, offering a framework for exploring "N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide" as a potential HDAC inhibitor for cancer treatment (Zhou et al., 2008).
DNA Binding and Antitumor Effects
The study of small molecules targeting DNA structures, including 9‐aminoacridine carboxamides, underlines the importance of DNA interaction in antitumor activity. These molecules' ability to bind to various DNA structures and their biological activity assessment might provide valuable insights into the potential DNA-binding properties and antitumor effects of "N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide" (Howell et al., 2012).
Immunomodulation
The modulation of immune responses by compounds can be a significant avenue for therapeutic application. For instance, derivatives of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide have shown remarkable activity against solid tumors, suggesting the potential for "N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide" to act as an immunomodulatory agent (Atwell et al., 1987).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(4-propylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-3-4-18-7-9-20(10-8-18)23-22(25)19-13-15-24(16-14-19)28(26,27)21-11-5-17(2)6-12-21/h5-12,19H,3-4,13-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKUJUZLUACVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

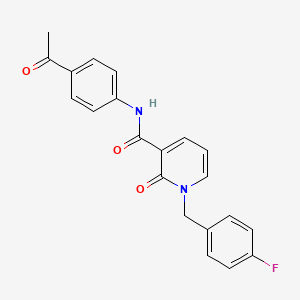
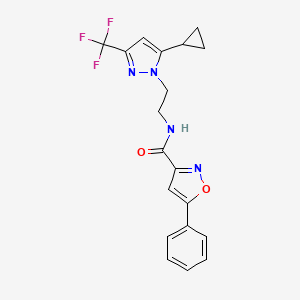
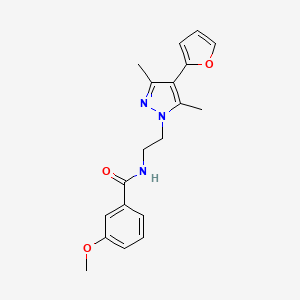
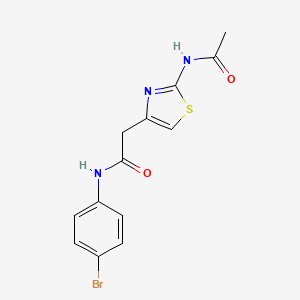
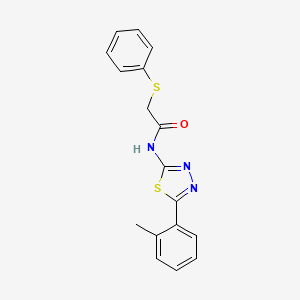
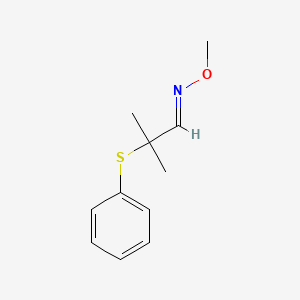
![10-(4-ethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2608832.png)
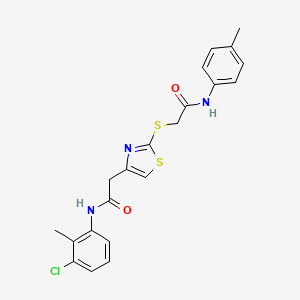
![1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-4-amine](/img/no-structure.png)
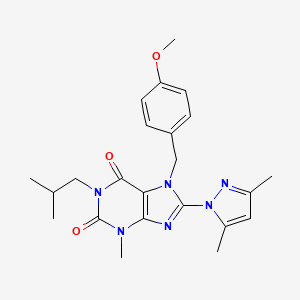
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2608840.png)
amine hydrochloride](/img/structure/B2608841.png)
